molecular formula C10H9NO3 B15331068 7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one

7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B15331068
M. Wt: 191.18 g/mol
InChI Key: CHSPGGODZXJFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazinones.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include dihydro analogs, substituted benzoxazinones, and various oxidized derivatives .

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, it acts as a substrate inhibitor for serine proteases like human leukocyte elastase. The compound’s structure allows it to fit into the active site of the enzyme, thereby inhibiting its activity and preventing tissue degeneration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy group at the 7-position enhances its potential as a protease inhibitor and its overall stability .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

7-methoxy-2-methyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C10H9NO3/c1-6-11-9-5-7(13-2)3-4-8(9)10(12)14-6/h3-5H,1-2H3

InChI Key

CHSPGGODZXJFHS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)OC)C(=O)O1

Origin of Product

United States

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